

electronic properties of 1,4-di(1H-pyrazol-4-yl)benzene

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Compound of Interest

Compound Name: 1,4-di(1H-pyrazol-4-yl)benzene

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An In-depth Technical Guide to the Electronic Properties of **1,4-di(1H-pyrazol-4-yl)benzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-di(1H-pyrazol-4-yl)benzene is a conjugated organic molecule featuring a central benzene ring linked to two pyrazole moieties. This unique structure imparts specific electronic properties that make it a molecule of significant interest as a building block for functional materials such as metal-organic frameworks (MOFs), as a scaffold in medicinal chemistry, and as a potential component in organic electronic devices. This guide provides a comprehensive overview of the core electronic properties of **1,4-di(1H-pyrazol-4-yl)benzene**, grounded in theoretical principles and established experimental methodologies. We will explore its molecular structure, frontier molecular orbitals, and the experimental techniques used for characterization, offering researchers a robust framework for investigating and utilizing this versatile compound.

Introduction and Molecular Structure

1,4-di(1H-pyrazol-4-yl)benzene, with the chemical formula $C_{12}H_{10}N_4$, is a symmetric, nitrogen-rich heterocyclic compound.^{[1][2]} Its structure consists of a central phenylene ring connected at the 1 and 4 positions to the 4-position of two 1H-pyrazole rings. This arrangement creates an extended π -conjugated system that is fundamental to its electronic behavior. The pyrazole rings act as electron-rich heterocyclic moieties, while the benzene ring serves as a rigid conjugated linker.

The molecule's planarity and the presence of N-H donors and N acceptors on the pyrazole rings allow for significant intermolecular interactions, primarily hydrogen bonding, in the solid state.[3] These interactions can influence molecular packing, which in turn affects the bulk electronic and photophysical properties of the material. The structural rigidity of the benzene core combined with the functional pyrazole units makes it a highly sought-after ligand in the construction of coordination polymers and MOFs.[4]

Caption: Molecular Structure of **1,4-di(1H-pyrazol-4-yl)benzene**.

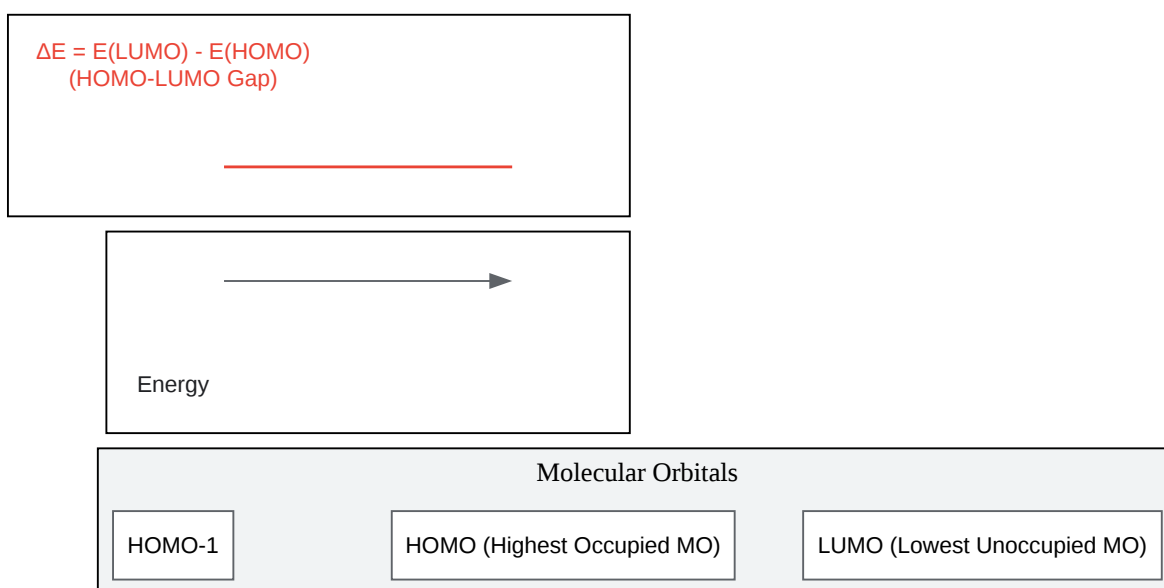
Physicochemical Properties	
CAS Number	1036248-62-0[1][5][6][7][8][9]
Molecular Formula	C ₁₂ H ₁₀ N ₄ [1][2][9]
Molecular Weight	210.23 g/mol [1][2][8][9]
Appearance	Pale yellow or brown solid[8][9]
Melting Point	>360 °C[9]
Hydrogen Bond Donor Count	2[1][8]
Hydrogen Bond Acceptor Count	2[1][8]

Theoretical Electronic Properties: A Frontier Orbital Perspective

The electronic behavior of a molecule is primarily governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's electronic stability, color, and reactivity.[10][11]

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the ground state.[10][11] For **1,4-di(1H-**

pyrazol-4-yl)benzene, the HOMO is expected to be delocalized across the entire π -conjugated system, while the LUMO will also be distributed over the molecule.



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Caption: Conceptual Diagram of Frontier Molecular Orbitals (FMOs).

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules.^{[10][12][13][14]} A typical workflow to determine the FMO energies of **1,4-di(1H-pyrazol-4-yl)benzene** is as follows:

- **Structure Optimization:** The 3D geometry of the molecule is optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31G(d,p).^[13]

- **Frequency Calculation:** A frequency calculation is performed on the optimized structure to ensure it is a true energy minimum (i.e., no imaginary frequencies).[\[15\]](#)
- **Single Point Energy Calculation:** Using the optimized geometry, a single point energy calculation is performed to obtain the molecular orbital energies, including HOMO and LUMO.
- **Analysis:** The output provides the energies of all molecular orbitals. The HOMO-LUMO gap is calculated by subtracting the HOMO energy from the LUMO energy. Visualization of the orbital shapes shows the spatial distribution of electron density.

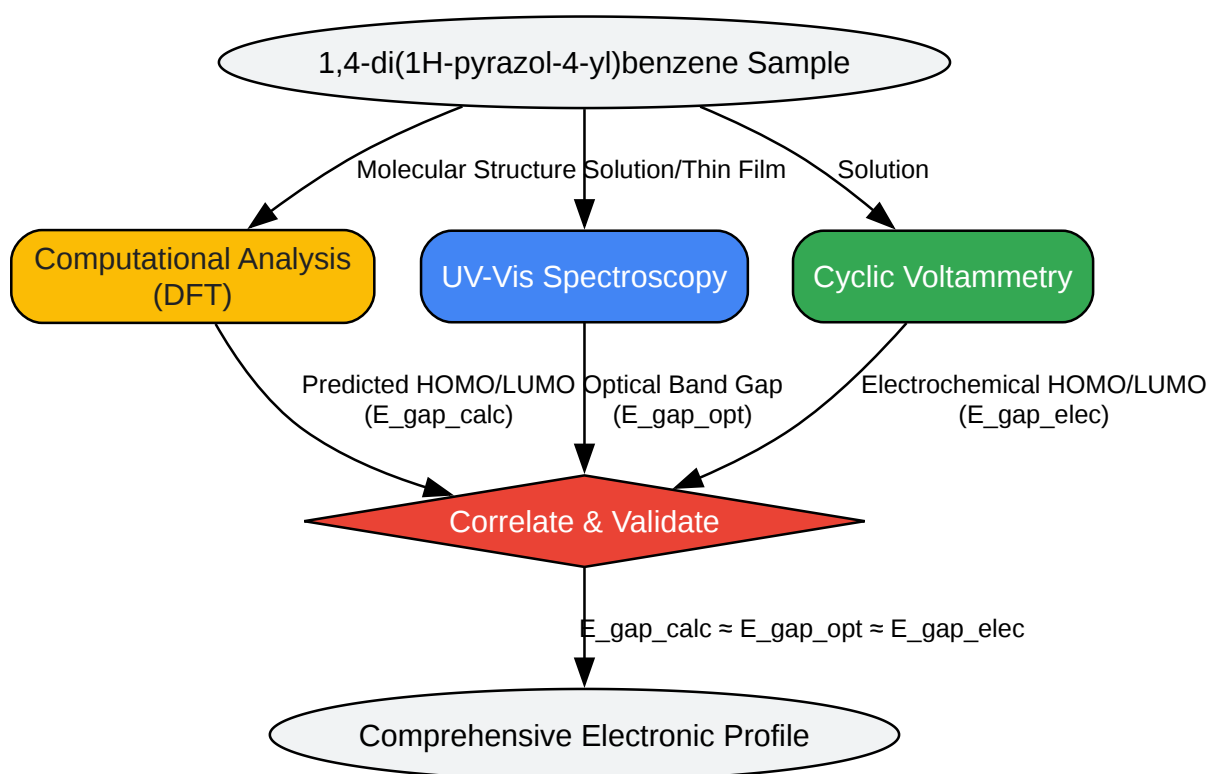
While specific calculations for this exact molecule are not readily available in the literature, studies on analogous pyrazole-based conjugated systems provide valuable context.

Compound Type	HOMO (eV)	LUMO (eV)	Energy Gap (eV)	Reference/Context
Phenyl-pyrazole derivatives	-5.5 to -6.5	-1.5 to -2.5	3.9 to 5.1	Based on DFT studies of similar structures. [16]
Pyrazole-thiophene amides	~ -6.3	~ -1.4	~ 4.9	
3-(2-furyl)-1H-pyrazole-5-carboxylic acid	-6.55	-2.10	4.458	[10]
Estimated for 1,4-di(1H-pyrazol-4-yl)benzene	-6.0 ± 0.5	-1.8 ± 0.5	4.2 ± 0.7	Expert Extrapolation

Note: These values are illustrative and depend heavily on the specific computational method and the molecular structure.

Experimental Characterization of Electronic Properties

A multi-faceted approach combining spectroscopic and electrochemical techniques is essential to validate theoretical predictions and fully characterize the electronic properties of **1,4-di(1H-pyrazol-4-yl)benzene**.



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Caption: Integrated workflow for electronic property characterization.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength and is used to probe electronic transitions within a molecule. For conjugated systems like **1,4-di(1H-pyrazol-4-yl)benzene**, the absorption in the UV-visible range corresponds primarily to π - π^* transitions.^[17] The onset of the absorption spectrum can be used to estimate the optical HOMO-LUMO gap.

Experimental Protocol:

- **Sample Preparation:** Prepare a dilute solution (e.g., 10^{-5} to 10^{-6} M) of the compound in a UV-transparent solvent such as dichloromethane (DCM), acetonitrile, or DMSO.[18]
- **Blank Measurement:** Record a baseline spectrum of the pure solvent in a quartz cuvette.
- **Sample Measurement:** Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
- **Data Analysis:**
 - Identify the wavelength of maximum absorption (λ_{max}).
 - Determine the absorption edge (λ_{onset}) from the low-energy side of the spectrum.
 - Calculate the optical band gap ($E_{\text{gap_opt}}$) using the formula: $E_{\text{gap_opt}} \text{ (eV)} = 1240 / \lambda_{\text{onset}} \text{ (nm)}$

Based on studies of pyrazole and benzene, significant absorption is expected below 250 nm, with potential lower energy bands corresponding to the larger conjugated system.[19][20]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It provides direct information about the oxidation and reduction potentials of a molecule, which can be used to calculate the HOMO and LUMO energy levels, respectively.[21]

Experimental Protocol:

- **Electrochemical Cell Setup:** Assemble a three-electrode cell:
 - **Working Electrode:** Glassy Carbon Electrode (GCE)[22]
 - **Reference Electrode:** Ag/AgCl or Saturated Calomel Electrode (SCE)
 - **Counter Electrode:** Platinum wire[22]

- **Electrolyte Solution:** Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., anhydrous acetonitrile or DMF).
- **Analyte Preparation:** Add the **1,4-di(1H-pyrazol-4-yl)benzene** sample to the electrolyte solution to a concentration of ~1 mM.
- **Ferrocene Calibration:** Record the CV of ferrocene (Fc/Fc⁺) under the same conditions. The Fc/Fc⁺ redox couple has a well-defined potential and is used as an internal standard.
- **Measurement:** Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes. Record the cyclic voltammogram by sweeping the potential.
- **Data Analysis:**
 - Identify the onset potentials for the first oxidation (E_{ox_onset}) and first reduction (E_{red_onset}) from the voltammogram.
 - Calculate the HOMO and LUMO energies using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming E^{1/2}(Fc/Fc⁺) = 0 V vs. Fc/Fc⁺):
E_{HOMO} (eV) = - [E_{ox_onset} vs Fc/Fc⁺ + 4.8]
E_{LUMO} (eV) = - [E_{red_onset} vs Fc/Fc⁺ + 4.8]
 - The value 4.8 eV is the absolute potential of the Fc/Fc⁺ redox couple relative to the vacuum level.

Potential Applications and Outlook

The electronic properties of **1,4-di(1H-pyrazol-4-yl)benzene** suggest its utility in several advanced applications:

- **Organic Electronics:** With a moderate to large HOMO-LUMO gap, it could serve as a host material in organic light-emitting diodes (OLEDs) or as a wide-bandgap semiconductor in organic field-effect transistors (OFETs). Its properties can be tuned via chemical modification. [\[21\]](#)
- **Metal-Organic Frameworks (MOFs):** As a rigid ditopic linker, it can be used to construct porous MOFs. The electronic nature of the linker can influence the properties of the resulting

framework, leading to applications in gas storage, catalysis, or chemical sensing.

- Medicinal Chemistry: The pyrazole-benzene scaffold is a "privileged structure" in drug discovery. Understanding its electronic properties is crucial for designing molecules with specific interactions with biological targets, such as enzymes or receptors.[17]

Conclusion

1,4-di(1H-pyrazol-4-yl)benzene is a molecule with a rich electronic landscape defined by its extended π -conjugation and heterocyclic nature. Its fundamental electronic characteristics, centered around the HOMO-LUMO energy gap, can be thoroughly investigated through a synergistic combination of computational DFT modeling and experimental techniques like UV-Vis spectroscopy and cyclic voltammetry. This integrated approach provides the detailed insights necessary for researchers to harness its potential in materials science, organic electronics, and drug development.

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